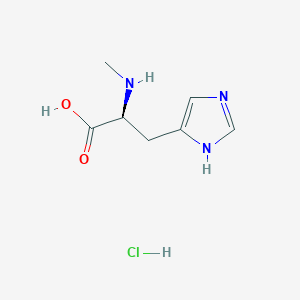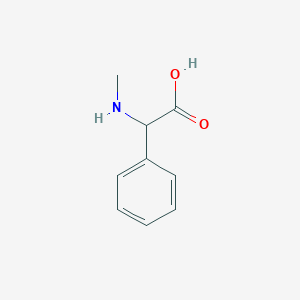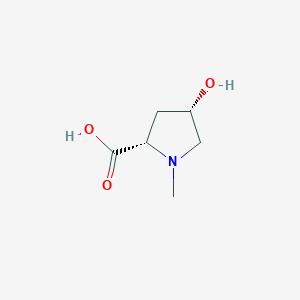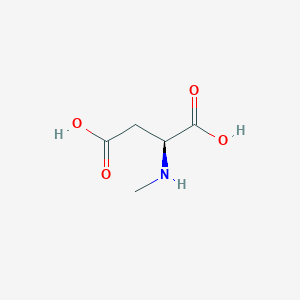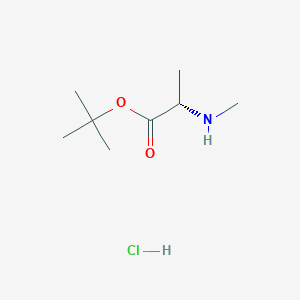
L-トレオニノール
概要
説明
科学的研究の応用
L-Threoninol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the synthesis of artificial nucleosides and nucleotides for studying DNA and RNA interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic oligonucleotides.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals
作用機序
Target of Action
L-Threoninol, also known as (2R,3R)-2-Amino-1,3-butanediol, is an amino alcohol that is commonly used in solution phase peptide synthesis . It is a part of the class of organic compounds known as 1,2-aminoalcohols . These are organic compounds containing an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C2 atom . The primary targets of L-Threoninol are single-stranded DNA and RNA . It forms surprisingly stable triplexes with complementary single-stranded homopurine DNA or RNA targets .
Mode of Action
The interaction of L-Threoninol with its targets results in the formation of stable triplex structures. These structures consist of two L-Threoninol strands and one DNA or RNA strand . This interaction is significantly faster and occurs in considerably higher yield than DNA ligation . The L-Threoninol triplexes are able to stop primer extension on a DNA template, showing the potential of L-Threoninol for antisense applications .
Biochemical Pathways
It is known that l-threoninol can be used as an artificial abasic nucleoside in the synthesis and modification of oligodeoxynucleotide . It can also be utilized to synthesize pyrene-L-threoninyl analogues .
Pharmacokinetics
It is known that l-threoninol is a small molecule with a molecular weight of 10514 . More research is needed to fully understand the pharmacokinetics of L-Threoninol.
Result of Action
The molecular and cellular effects of L-Threoninol’s action primarily involve the formation of stable triplex structures with DNA and RNA . These triplex structures are significantly stronger than the corresponding DNA or RNA duplexes . This suggests that L-Threoninol could have potential applications in gene regulation and antisense therapies .
Action Environment
It is known that the ligation of an l-threoninol fragment on an l-threoninol template is significantly faster and occurs in considerably higher yield than dna ligation . This suggests that the action of L-Threoninol may be influenced by the presence of other L-Threoninol molecules in the environment .
生化学分析
Biochemical Properties
The role of L-Threoninol in biochemical reactions is significant. It interacts with various enzymes, proteins, and other biomolecules. For instance, in Escherichia coli, L-Threoninol is involved in the biosynthesis pathway of L-threonine . The study identified key nodes, enzymes, and biomarkers that may provide target sites for rational design through engineering the L-Threoninol producing strain .
Metabolic Pathways
L-Threoninol is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and it can affect metabolic flux or metabolite levels. For instance, in Escherichia coli, L-Threoninol is involved in the biosynthesis pathway of L-threonine .
準備方法
Synthetic Routes and Reaction Conditions: L-Threoninol can be synthesized through various chemical routes. One common method involves the reduction of L-threonine using a reducing agent such as lithium aluminum hydride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods: In industrial settings, L-Threoninol is produced through large-scale chemical synthesis. The process involves the use of high-purity starting materials and stringent reaction conditions to ensure the desired product’s quality and yield. The final product is often purified using techniques such as recrystallization or chromatography to achieve the required purity levels .
化学反応の分析
Types of Reactions: L-Threoninol undergoes various chemical reactions, including:
Oxidation: L-Threoninol can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced further to form primary or secondary amines using reducing agents like sodium borohydride.
Substitution: L-Threoninol can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Primary or secondary amines.
Substitution: Alkylated derivatives of L-Threoninol
類似化合物との比較
L-Threoninol is unique among amino alcohols due to its specific stereochemistry and functional groups. Similar compounds include:
Serinol: Another amino alcohol with similar properties but different stereochemistry.
L-Threonine: An amino acid that serves as a precursor to L-Threoninol.
2-Amino-2-methyl-1,3-propanediol: A structurally related compound with different functional groups.
L-Threoninol’s uniqueness lies in its ability to form stable interactions with nucleic acids and its versatility in various chemical reactions .
特性
IUPAC Name |
(2R,3R)-2-aminobutane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3-,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVQIIBPDFTEKM-QWWZWVQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30186028 | |
| Record name | L-Threoninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108102-49-4, 3228-51-1 | |
| Record name | rel-(2R,3R)-2-Amino-1,3-butanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108102-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Threoninol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003228511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Threoninol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01724 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Threoninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3228-51-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-THREONINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A16V466XOD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


